N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. The compound is substituted with a cyanomethyl group and a 4-fluorophenyl moiety on the sulfonamide nitrogen, which distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S/c15-11-1-3-12(4-2-11)20(8-7-16)23(21,22)13-5-6-14-18-17-10-19(14)9-13/h1-6,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNLMSXIGRALDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC#N)S(=O)(=O)C2=CN3C=NN=C3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the Cyanomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanomethyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., solvents like dichloromethane, temperatures ranging from -78°C to room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM) Substituents: Ethyl group at position 3, 3-fluorobenzyl, and 4-methoxyphenyl. Key differences: The ethyl and methoxy groups enhance lipophilicity compared to the cyanomethyl and 4-fluorophenyl groups in the target compound. The methoxy group may improve metabolic stability but reduce binding affinity due to steric effects.
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) Substituents: Methyl group at position 3, 4-chlorophenyl. Key differences: The 4-chlorophenyl group increases electronegativity and lipophilicity, while the methyl group at position 3 reduces steric hindrance compared to the cyanomethyl group. This compound exhibited 81% synthetic yield, suggesting favorable synthetic accessibility .
N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (P048-1915) Substituents: 3-Methyl group, dual fluorophenyl groups (4-fluorophenyl and 3-fluorobenzyl). Key differences: The dual fluorine atoms enhance target binding via electronegative interactions, while the methyl group simplifies synthesis compared to the cyanomethyl substituent in the target compound.
Pharmacological Activity
- Antimalarial Activity: Analogs like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-... (IC₅₀ = 2.24 µM) and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-... (IC₅₀ = 4.98 µM) demonstrate moderate to strong activity against P. falciparum . The target compound’s cyanomethyl group may improve binding to falcipain-2 (a cysteine protease critical for malaria parasite survival) by introducing additional polar interactions.
- Synthetic Feasibility: Compound 6g (N-(4-chlorophenyl)-3-methyl-...) achieved an 81% yield, suggesting that the target compound’s synthesis may require optimization due to the reactive cyanomethyl group .
Physicochemical Properties
Metabolic and Stability Considerations
- The cyanomethyl group in the target compound may increase susceptibility to hydrolysis or oxidation compared to methyl or ethyl substituents in analogs like 6g .
- The 4-fluorophenyl group likely improves metabolic stability over chlorophenyl or methoxyphenyl groups due to reduced oxidative metabolism .
Biological Activity
N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound within the triazolopyridine class known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry, particularly focusing on antimalarial and antibacterial activities.
Chemical Structure and Properties
The compound's structure features a triazolo-pyridine core with a sulfonamide group and a cyanomethyl substituent. Its molecular formula is C12H10FN5O2S, and it has a molecular weight of 295.30 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the sulfonamide group.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within this class. A library of [1,2,4]triazolo[4,3-a]pyridines was screened against Plasmodium falciparum, revealing that certain derivatives exhibited significant inhibitory effects. For instance:
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 value of 2.24 μM.
- 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one showed an IC50 value of 4.98 μM.
These findings suggest that modifications to the triazole structure can significantly enhance antimalarial activity .
Antibacterial Activity
In addition to antimalarial properties, triazolopyridines have been investigated for their antibacterial effects. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. Compounds with similar structures have shown promising results against various bacterial strains .
Case Studies
Several case studies have been conducted to evaluate the in vivo efficacy of these compounds:
- Study on Plasmodium falciparum : A series of derivatives were tested in animal models to assess their pharmacokinetics and toxicity profiles alongside their antimalarial efficacy.
- Antibacterial Evaluation : Clinical isolates were used to test the effectiveness of this compound against resistant strains of bacteria.
Data Tables
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Structure | 2.24 | Antimalarial |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Structure | 4.98 | Antimalarial |
Q & A
Q. What are the critical steps in synthesizing N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of triazolo[4,3-a]pyridine sulfonamides typically involves:
Hydrazine intermediate preparation : Reacting 2-hydrazinylpyridine-5-sulfonamide with substituted phenyl groups under reflux (e.g., 4-fluorophenyl) to form the hydrazine precursor .
Triazole ring closure : Using methyl ortho-acetate or analogous reagents under acidic conditions (e.g., acetic acid) to cyclize the hydrazine intermediate into the triazolo[4,3-a]pyridine core. Reaction temperatures (e.g., 80–100°C) and stoichiometric ratios (1:1.25 hydrazine:ortho-ester) are critical for yield optimization .
Substituent introduction : Post-cyclization modifications (e.g., cyanomethylation) may require nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF) and catalyst selection (e.g., K₂CO₃) influence purity and efficiency.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
- 1H-NMR spectroscopy : Identify aromatic protons (δ 6.8–8.8 ppm for triazolo-pyridine and fluorophenyl groups) and sulfonamide NH (δ ~10.5 ppm, broad singlet) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Melting point determination : Compare observed values (e.g., 170–180°C) to literature data for analogous sulfonamides .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., malaria parasites)?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase). Focus on key residues (e.g., His185, Arg265) and hydrogen bonding with the sulfonamide group .
- QSAR modeling : Train models using datasets of triazolo-sulfonamide derivatives to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antimalarial IC₅₀ values .
Q. How can in vitro biological activity assays be designed to evaluate its antimalarial potential?
Methodological Answer:
- Plasmodium falciparum culture : Use synchronized cultures (3D7 or Dd2 strains) in human erythrocytes under 5% CO₂.
- Dose-response assays : Incubate parasites with compound dilutions (0.1–100 µM) for 48–72 hours. Measure growth inhibition via SYBR Green fluorescence .
- Cytotoxicity counter-screening : Test against mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ parasites) .
Q. How should researchers resolve contradictions in activity data caused by substituent variations?
Methodological Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and correlate with activity. For example, electron-deficient aryl groups enhance antimalarial potency due to improved target binding .
- Crystallographic studies : Resolve target-ligand complexes (e.g., via X-ray diffraction) to identify steric or electronic clashes caused by bulky substituents .
Q. What methodologies assess the compound’s stability and solubility for in vivo studies?
Methodological Answer:
- Accelerated stability testing : Incubate compound in buffer solutions (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Solubility profiling : Use shake-flask method in PBS or simulated biological fluids. Poor solubility may necessitate formulation with cyclodextrins or lipid nanoparticles .
Advanced Mechanistic and Methodological Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
Q. What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme inhibition assays : Test against PfDHODH (dihydroorotate dehydrogenase) using spectrophotometric detection of LDH-coupled NADH oxidation .
- Resistance selection : Generate drug-resistant parasite lines via gradual dose escalation. Sequence candidate target genes (e.g., PfDHODH) to identify mutations .
Q. How can crystallography validate the compound’s binding mode to therapeutic targets?
Methodological Answer:
- Co-crystallization : Soak purified PfDHODH with compound (1–5 mM) in crystallization buffer (e.g., PEG 3350). Collect diffraction data at synchrotron facilities (resolution ≤2.0 Å) .
- Electron density maps : Analyze ligand orientation and hydrogen-bonding interactions (e.g., sulfonamide O with Arg265) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
